(5-メトキシ-1-ベンゾフラン-2-イル)メタノール

概要

説明

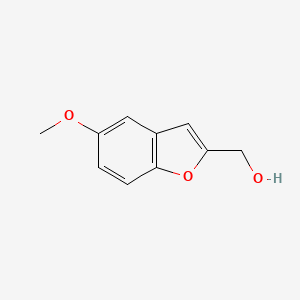

(5-Methoxy-1-benzofuran-2-yl)methanol is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality (5-Methoxy-1-benzofuran-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methoxy-1-benzofuran-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん活性

ベンゾフラン誘導体は、有意な抗がん活性を有することが示されています。 たとえば、特定の置換ベンゾフランは、白血病、非小細胞肺がん、結腸がん、CNSがん、メラノーマ、卵巣がんを含むさまざまな癌細胞株に対して細胞増殖阻害効果を示します .

抗がん化合物の合成

マイクロ波支援合成(MWI)は、ベンゾフラン-2-イル-(4,5-ジヒドロ-3,5-置換ジフェニルピラゾール-1-イル)メタノン化合物を得るために利用されてきました。 これらの化合物は、ヒト卵巣癌細胞株に対して抗がん活性を示しました .

構造活性相関研究

ベンゾフラン誘導体は、抗がん剤としての可能性を理解するための構造活性相関(SAR)研究の一部となっています。 マウス肺がんモデルを用いたin vivo試験では、体重や主要臓器の大きさに影響を与えることなく転移性病変を減少させることで、有意な活性が示されました .

ハイブリッド誘導体の試験

ベンゾフランユニットを含むハイブリッド誘導体は、MTTアッセイを通じてヒト乳がん細胞に対する生存率と増殖率について試験されています .

特性評価と抗がん活性

新しいベンゾフラン誘導体は、乳がんおよび肺がん細胞株に対する抗がん活性について合成および特性評価されています .

天然物の合成

ベンゾフラン環は、生物学的活性を有するさまざまな天然物に存在します。 これらの天然物への合成アプローチは、医薬品化学におけるベンゾフラン構造の重要性を強調しています .

作用機序

Target of Action

Benzofuran compounds, such as (5-Methoxy-1-benzofuran-2-yl)methanol, are ubiquitous in nature and have been shown to have strong biological activities . They have been found to interact with various targets, including cancer cells , bacteria , and viruses . The primary targets of these compounds are often proteins or enzymes involved in critical biological processes .

Mode of Action

The interaction of (5-Methoxy-1-benzofuran-2-yl)methanol with its targets can result in a variety of changes. For instance, when interacting with cancer cells, these compounds can inhibit cell growth . When interacting with bacteria, they can disrupt essential bacterial processes, leading to potent antibacterial activity .

Biochemical Pathways

Benzofuran compounds have been shown to affect a variety of pathways, including those involved in cell growth, oxidative stress, and viral replication .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

The molecular and cellular effects of (5-Methoxy-1-benzofuran-2-yl)methanol’s action can be quite diverse, depending on the specific target. For example, in cancer cells, these compounds can inhibit cell growth . In bacteria, they can disrupt essential processes, leading to cell death .

生化学分析

Biochemical Properties

The nature of these interactions often depends on the specific functional groups present in the benzofuran derivative .

Cellular Effects

Some benzofuran derivatives have been shown to exhibit anticancer activity against various cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of (5-Methoxy-1-benzofuran-2-yl)methanol at different dosages in animal models have not been reported. The effects of benzofuran derivatives can vary with dosage, and high doses may result in toxic or adverse effects .

Metabolic Pathways

Benzofuran derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

Benzofuran derivatives can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Benzofuran derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

生物活性

(5-Methoxy-1-benzofuran-2-yl)methanol, a benzofuran derivative, has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic applications, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings, biochemical properties, and mechanisms of action associated with (5-Methoxy-1-benzofuran-2-yl)methanol.

Chemical Profile

- Molecular Formula : C10H10O3

- Molecular Weight : 178.18 g/mol

- CAS Number : 37603-26-2

The biological activity of (5-Methoxy-1-benzofuran-2-yl)methanol can be attributed to its interaction with various cellular pathways:

-

Anticancer Activity :

- Studies indicate that benzofuran derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, structural modifications at the C–3 position of the benzofuran ring have been linked to enhanced antiproliferative effects against various cancer cell lines, including A549 lung adenocarcinoma cells .

- Antimicrobial Properties :

-

Biochemical Pathways :

- The compound is known to influence pathways related to oxidative stress and viral replication, suggesting a multifaceted role in cellular biochemistry.

Anticancer Studies

A comparative analysis of various benzofuran derivatives revealed that structural variations significantly affect their biological activity:

| Compound | Structural Modification | Anticancer Activity |

|---|---|---|

| 10c | Methyl at C–3 | Moderate |

| 10h | Methoxy at C–6 | High |

| 10j | Methoxy at C–7 | Low |

Studies indicated that the introduction of methoxy groups at specific positions on the benzofuran ring enhances anticancer properties, with optimal activity observed in compounds with substitutions at the C–6 position .

Antimicrobial Activity

In vitro tests have shown that (5-Methoxy-1-benzofuran-2-yl)methanol exhibits significant antimicrobial activity:

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive cocci | Effective |

| Gram-negative rods | Moderate |

| Fungi | Effective |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Case Studies

- Anticancer Efficacy : A study involving A549 cells demonstrated that treatment with (5-Methoxy-1-benzofuran-2-yl)methanol resulted in a notable reduction in cell viability, indicating its potential as an anticancer agent. The compound's effects were compared against standard chemotherapeutics like cisplatin, showing comparable efficacy .

- Antimicrobial Testing : Another study evaluated the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus, revealing potent activity that could be harnessed for therapeutic applications against resistant infections .

特性

IUPAC Name |

(5-methoxy-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGZJYZILIDGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569340 | |

| Record name | (5-Methoxy-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37603-26-2 | |

| Record name | 5-Methoxy-2-benzofuranmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37603-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Methoxy-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。